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Compound of Interest

Compound Name: AZD-5438

Cat. No.: B1666222

An In-depth Technical Guide on the Crystallographic and Biochemical Interplay

This whitepaper provides a comprehensive technical overview of the crystal structure of the
potent cyclin-dependent kinase (CDK) inhibitor, AZD-5438, in complex with CDK2. Designed
for researchers, scientists, and drug development professionals, this document delves into the
structural basis of inhibition, presents key quantitative data, and outlines the experimental
methodologies used to elucidate these findings.

Executive Summary

AZD-5438 is a powerful inhibitor of CDK1, CDK2, and CDK9, demonstrating significant
potential in cancer therapy due to the central role of these kinases in cell cycle regulation.[1][2]
[3] The deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for
therapeutic intervention.[3] This guide focuses on the high-resolution crystal structures of AZD-
5438 bound to both cyclin-free CDK2 (PDB ID: 6GUH) and the CDK2/Cyclin A complex (PDB
ID: 6GUE), providing a molecular snapshot of its inhibitory mechanism.[4][5] Understanding this
interaction at an atomic level is crucial for the rational design of next-generation selective CDK
inhibitors.

Structural Insights into AZD-5438 Inhibition of CDK2

The crystal structure of AZD-5438 in complex with CDK2 reveals the inhibitor nestled within the
ATP-binding pocket of the kinase.[6][7] The binding is characterized by a series of hydrogen
bonds and hydrophobic interactions that are crucial for its high affinity and inhibitory activity.
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The core of AZD-5438, a 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino)
pyrimidine, establishes a binding mode typical for this chemical series.[3][7] Key interactions
include:

e Hinge Region Interaction: The pyrimidine core of AZD-5438 forms two critical hydrogen
bonds with the backbone of Leu83 in the hinge region of CDK2. Specifically, the pyrimidine
N1 atom interacts with the backbone amide nitrogen of Leu83, and the amino NH group
hydrogen bonds with the backbone carbonyl oxygen of the same residue.[7]

e Hydrophobic Interactions: The aromatic core of the inhibitor is stabilized by hydrophobic
interactions with key residues in the active site, including Phe80, Leul35, and Ala31.[6] The
phenyl ring of the phenylmethylsulfone moiety is positioned against 1le10.[6]

» Additional Hydrogen Bonding: The imidazole N1 atom of AZD-5438 forms a hydrogen bond
with the amino group of Lys33, engaging the "sugar pocket" region of the ATP-binding site.[7]
The sulfone group points towards the solvent and can interact with a water molecule.[6][7]

These interactions collectively anchor AZD-5438 firmly in the active site, preventing the binding
of ATP and subsequent phosphorylation of CDK2 substrates, thereby arresting the cell cycle.

Below is a diagram illustrating the key binding interactions between AZD-5438 and the CDK2
active site.
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Caption: Key interactions of AZD-5438 within the CDK2 active site.
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Quantitative Data

The inhibitory potency and binding affinity of AZD-5438 have been characterized through

various biochemical and biophysical assays. The following tables summarize the key

quantitative data.

Inhibitory Activity (IC50)

Target Kinase

IC50 (nmollL)

Assay Conditions

Reference(s)

Cyclin E-CDK2

Recombinant enzyme,
scintillation proximity

assay

[1](8]

Cyclin A-CDK2

45

Recombinant enzyme,
scintillation proximity

assay

[1](8]

Cyclin B1-CDK1

16

Recombinant enzyme,
scintillation proximity

assay

[1](8]

Cyclin T-CDK9

20

Recombinant enzyme,
kinase selectivity

screening service

[1](8]

p25-CDKS5

14,21

Recombinant enzyme,
scintillation proximity

assay

[1](8]

Cyclin D3-CDK6

21

Recombinant enzyme,
kinase selectivity

screening service

[1](8]

Glycogen Synthase
Kinase 3B (GSK3pB)

17

Recombinant enzyme,
scintillation proximity

assay

[1](8]

Cyclin D1-CDK4

>1000 (75-fold less

active)

Recombinant enzyme,
scintillation proximity

assay

[8]
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indi inity (Isot | Titrati lori |

Dissociation Constant (Kd)

Complex Reference(s)
(nM)
CDK2-Cyclin A Low-nanomolar affinity [6]119]
Cyclin-free CDK2 Tighter binding than to CDK1 [6]
) Up to 16-fold weaker than
CDK1-Cyclin B ) [6]119]
CDK2-Cyclin A

) Significantly reduced affinity
Cyclin-free CDK1 [6]
compared to CDK2

CrystallographicbData

PDB ID 6GUH 6GUE
CDK2 in complex with AZD- CDKZ2/Cyclin A in complex with
Complex
5438 AZD-5438
) Not explicitly found in search
Resolution 1.50 A

results

Not explicitly found in search

Space Group P212121
results
, _ _ Not explicitly found in search Not explicitly found in search
Unit Cell Dimensions (a, b, c)
results results

Not explicitly found in search

R-work / R-free 0.199/0.243

results
Data Collection Method X-RAY DIFFRACTION X-RAY DIFFRACTION
Reference Wood, D.J., et al. (2018) Wood, D.J., et al. (2018)

Experimental Protocols

The following section details the methodologies employed in the generation of the
crystallographic and biochemical data presented.
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Protein Expression and Purification

Constructs: Human CDK2 (residues 1-298) and full-length human Cyclin A were used.

Expression System: Proteins were typically expressed in Spodoptera frugiperda (Sf9) insect
cells using a baculovirus expression system.

Purification: The purification protocol generally involves affinity chromatography (e.g., Ni-NTA
for His-tagged proteins or GST-affinity for GST-fusions), followed by ion-exchange and size-
exclusion chromatography to obtain highly pure and homogenous protein samples for
crystallization and biochemical assays. For some studies, unphosphorylated CDK1 and
CDK2 as GST fusions were used.[6]

Crystallization

Complex Formation: For co-crystallization, purified CDK2 was incubated with a molar excess
of AZD-5438 prior to setting up crystallization trials.

Crystallization Method: The vapor diffusion method (hanging or sitting drop) was employed.
Purified protein-inhibitor complex was mixed with a reservoir solution containing a precipitant
(e.g., polyethylene glycol), a buffer, and salts.

Crystal Growth: Crystals of the CDK2-AZD-5438 complex were grown under specific
conditions that were optimized through screening. For instance, cyclin-free CDK2 typically
crystallizes in the P212121 space group.[6]

X-ray Data Collection and Structure Determination

Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray
diffraction data were collected at a synchrotron source.

Data Processing: Diffraction data were processed and scaled using standard crystallographic
software packages (e.g., HKL2000 or XDS).

Structure Solution and Refinement: The structure was solved by molecular replacement
using a previously determined CDK2 structure as a search model. The model was then
refined using programs like REFMACS5 or PHENIX, with manual model building in Coot. The
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inhibitor was modeled into the electron density maps, and water molecules were added. The
final model was validated for geometric correctness.

Isothermal Titration Calorimetry (ITC)

 Instrumentation: ITC experiments were performed using a MicroCal ITC200 or a similar
instrument.

o Methodology: A solution of AZD-5438 was titrated into a sample cell containing the purified
CDK2 or CDK2/Cyclin A complex. The heat changes upon binding were measured to
determine the binding affinity (Kd), stoichiometry (n), enthalpy (AH), and entropy (AS) of the
interaction.[6]

Kinase Inhibition Assays (IC50 Determination)

e Assay Principle: Acommon method is the scintillation proximity assay.[1]
e Procedure:

o Recombinant CDK/cyclin complexes were incubated with a peptide or protein substrate
(e.g., a fragment of retinoblastoma protein or a histone H1-derived peptide) and [y-3P]ATP
in the presence of varying concentrations of AZD-5438.[1]

o The reaction mixture was then transferred to plates coated with a scintillant-containing
substrate-binding molecule.

o Phosphorylated substrate captured on the plate surface results in the emission of light,
which was quantified using a microplate scintillation counter.

o IC50 values were calculated by plotting the percentage of inhibition against the inhibitor
concentration.

The workflow for a typical kinase inhibition assay is depicted below.
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Caption: Workflow for determining kinase inhibition using a scintillation proximity assay.

Conclusion

The detailed structural and biochemical data for AZD-5438 in complex with CDK2 provide a
solid foundation for understanding its mechanism of action. The high-resolution crystal
structures reveal the precise molecular interactions responsible for its potent inhibition,
highlighting the importance of hydrogen bonding with the hinge region and hydrophobic
packing within the ATP-binding site. This in-depth knowledge is invaluable for the ongoing
development of more selective and effective CDK inhibitors for cancer therapy. The
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experimental protocols outlined herein serve as a guide for researchers aiming to replicate or
build upon these seminal findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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